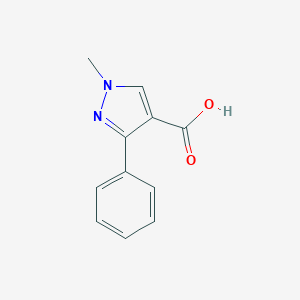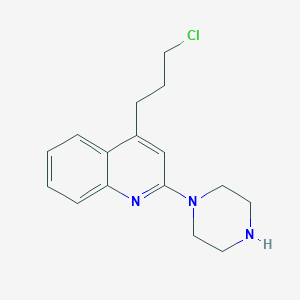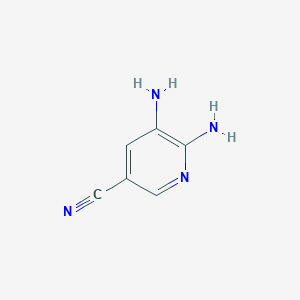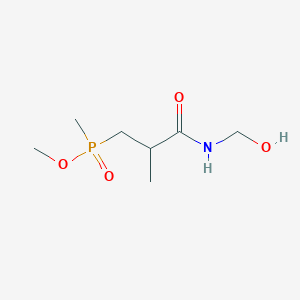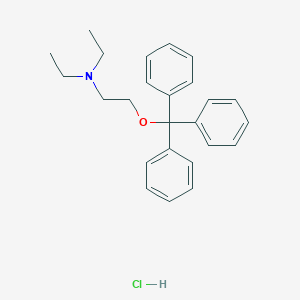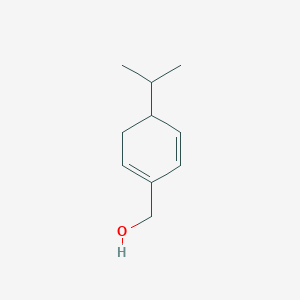
p-Mentha-1,5-dien-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Mentha-1,5-dien-7-ol, also known as p-cymene-8-ol, is a natural organic compound found in essential oils of various plants, including thyme, oregano, and cumin. It is a terpenoid that belongs to the class of monoterpene alcohols. p-Mentha-1,5-dien-7-ol has been extensively studied for its potential therapeutic properties and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of p-Mentha-1,5-dien-7-ol is not fully understood. However, it is believed that the compound exerts its biological effects by disrupting the cell membrane of bacteria and fungi, leading to their death. Additionally, p-Mentha-1,5-dien-7-ol has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant activities.
Biochemical and Physiological Effects:
Several studies have demonstrated the biochemical and physiological effects of p-Mentha-1,5-dien-7-ol. It has been shown to reduce inflammation and oxidative stress in various animal models of disease, including colitis, arthritis, and diabetes. Additionally, p-Mentha-1,5-dien-7-ol has been shown to have a protective effect on the liver and kidneys, potentially due to its antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using p-Mentha-1,5-dien-7-ol in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, p-Mentha-1,5-dien-7-ol has a broad spectrum of antimicrobial activity, making it a useful tool for studying the effects of antimicrobial compounds. However, one limitation of using p-Mentha-1,5-dien-7-ol in lab experiments is its low solubility in water, which may limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for research on p-Mentha-1,5-dien-7-ol. One area of interest is its potential as a natural preservative in food and cosmetic products. Additionally, further studies are needed to fully understand the mechanism of action of p-Mentha-1,5-dien-7-ol and to identify potential therapeutic targets for its use in the treatment of various diseases. Finally, more research is needed to optimize the synthesis and extraction methods for p-Mentha-1,5-dien-7-ol, which may lead to more efficient and cost-effective production of the compound.
Synthesemethoden
There are several methods for synthesizing p-Mentha-1,5-dien-7-ol, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method for obtaining p-Mentha-1,5-dien-7-ol is through the steam distillation of essential oils from plants that contain the compound.
Wissenschaftliche Forschungsanwendungen
P-Mentha-1,5-dien-7-ol has been studied extensively for its potential therapeutic properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant activities. Several studies have shown that p-Mentha-1,5-dien-7-ol has strong antimicrobial properties against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Eigenschaften
CAS-Nummer |
19876-45-0 |
|---|---|
Produktname |
p-Mentha-1,5-dien-7-ol |
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(4-propan-2-ylcyclohexa-1,5-dien-1-yl)methanol |
InChI |
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-5,8,10-11H,6-7H2,1-2H3 |
InChI-Schlüssel |
QPHLFYOPLZARDQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC=C(C=C1)CO |
Kanonische SMILES |
CC(C)C1CC=C(C=C1)CO |
Synonyme |
4-Isopropyl-1,5-cyclohexadiene-1-methanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



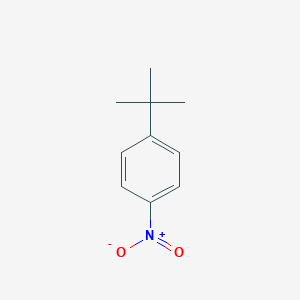
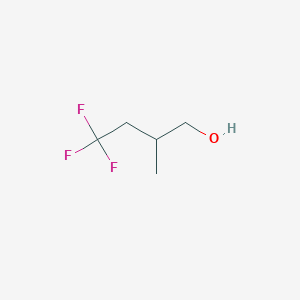
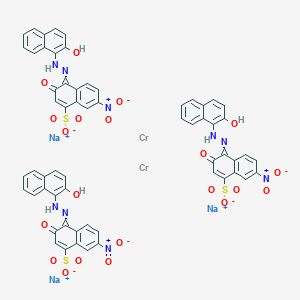
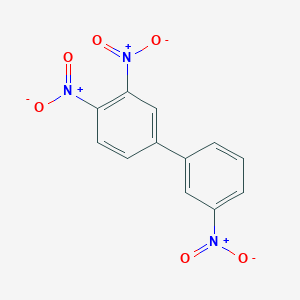
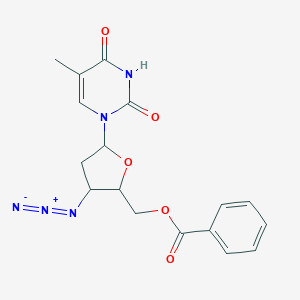
![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)



